A Senior Application Scientist's Technical Guide to (R)-2-Flurbiprofen-d3
A Senior Application Scientist's Technical Guide to (R)-2-Flurbiprofen-d3
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of (R)-2-Flurbiprofen-d3, a critical reagent in the field of pharmaceutical analysis. As a stable isotope-labeled internal standard, its role extends beyond simple quantification, enabling the generation of highly accurate and reproducible data in complex biological matrices. This document will elucidate its chemical properties, plausible synthetic routes, and detailed application methodologies, grounding all claims in established scientific principles.
Part 1: Core Chemical Identity and Physicochemical Properties
(R)-2-Flurbiprofen-d3 is the deuterated form of the (R)-enantiomer of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class.[1] The strategic replacement of three hydrogen atoms with deuterium on the α-methyl group results in a mass shift of +3 Da. This mass difference is fundamental to its utility in mass spectrometry-based assays, allowing it to be distinguished from the non-labeled analyte while maintaining virtually identical chemical and chromatographic behavior.
CAS Number and Nomenclature Clarification
A point of ambiguity often arises regarding the specific CAS number for this stereoisomer. The CAS number 1185133-81-6 is widely assigned to "Flurbiprofen-d3".[2][3] However, this designation typically refers to the racemic mixture, (R/S)-Flurbiprofen-d3. A distinct CAS number for the enantiomerically pure (R)-2-Flurbiprofen-d3 is not consistently cited in major databases, with some specialized suppliers listing it as not available.[4] For regulatory and documentation purposes, it is crucial to specify the enantiomeric identity—(R)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic-3,3,3-d3 acid—in conjunction with the commonly used CAS number, and to support this with a certificate of analysis confirming enantiomeric purity.
Data Presentation: Key Chemical Properties
The essential chemical and physical data for (R)-2-Flurbiprofen-d3 are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (R)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic-3,3,3-d3 acid | [4] |
| Synonyms | (R)-Flurbiprofen-d3, 2-Fluoro-α-(methyl-d3)-[1,1'-biphenyl]-4-acetic Acid (R-isomer) | [2] |
| CAS Number | 1185133-81-6 (commonly for racemate) | [2][3] |
| Molecular Formula | C₁₅H₁₀D₃FO₂ | [4] |
| Molecular Weight | 247.28 g/mol | [4] |
| Parent Compound | Flurbiprofen (CAS: 5104-49-4) | [5] |
| Isotopic Purity | Typically ≥98% (as specified by supplier) | N/A |
| Enantiomeric Purity | Typically ≥98% (as specified by supplier) | N/A |
| Physical State | Solid (typically a white or off-white powder) | N/A |
| Solubility | Soluble in Methanol, DMSO, Acetonitrile | [4] |
Part 2: Rationale and Workflow for Synthesis and Purification
The synthesis of an enantiomerically pure, stable isotope-labeled compound is a multi-stage process demanding precision. The primary objective is to produce a final product with high chemical, isotopic, and enantiomeric purity. A logical and field-proven approach involves the synthesis of the racemic deuterated compound followed by chiral resolution.
Proposed Synthetic and Purification Workflow
Causality Behind Experimental Choices:
-
Synthesis of Racemate: Synthesizing the racemic compound first is often more cost-effective and scalable than attempting an asymmetric synthesis from the outset. Key reactions, such as Suzuki couplings to form the biphenyl core, are well-established for racemic flurbiprofen.[6] The crucial step is the introduction of the trideuteromethyl group, typically achieved by alkylating a suitable precursor with a high-purity deuterated reagent like methyl-d3 iodide.
-
Chiral Resolution: Post-synthesis resolution is the most direct path to high enantiomeric purity. Preparative chiral chromatography is the gold standard for this separation on a laboratory scale. Techniques like Simulated Moving Bed (SMB) chromatography are employed for larger-scale, more efficient separations, using stationary phases such as Chiralpak AD®.[7][8] The choice of mobile phase (e.g., ethanol/n-hexane mixtures) is critical to achieving optimal separation of the enantiomers.[8]
-
Quality Control (QC): This is a self-validating step. The identity and chemical purity of the final product must be confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR). Crucially, the enantiomeric purity must be assessed using an analytical chiral HPLC method to confirm the successful isolation of the (R)-enantiomer and quantify any residual (S)-enantiomer.
Part 3: Application as an Internal Standard in Quantitative Bioanalysis
The primary and most critical application of (R)-2-Flurbiprofen-d3 is as an internal standard (IS) for the accurate quantification of (R)-Flurbiprofen in biological samples by LC-MS/MS.
Expertise: The Imperative for a Stable Isotope-Labeled, Chiral Internal Standard
-
Why a Stable Isotope-Labeled IS? An ideal internal standard co-elutes chromatographically with the analyte and experiences identical behavior during sample extraction, handling, and, most importantly, ionization in the mass spectrometer source.[9] Any loss of analyte during sample preparation or any suppression/enhancement of the MS signal due to the sample matrix will be mirrored by the stable isotope-labeled IS.[10][11] By using the ratio of the analyte peak area to the IS peak area for quantification, these variations are effectively normalized, leading to superior accuracy and precision.[9] The purity of the SIL-IS is paramount, as isotopic impurities can interfere with the quantification of the analyte, especially at low concentrations.[12]
-
Why a Chiral IS? Flurbiprofen's enantiomers exhibit stereoselective pharmacokinetics.[1] The (S)-enantiomer is primarily responsible for the anti-inflammatory effects via COX inhibition, while the (R)-enantiomer has been investigated for other activities, such as reducing amyloid-β levels in Alzheimer's disease research.[13] The two enantiomers can have different rates of absorption, distribution, metabolism, and excretion.[14][15] Therefore, to accurately characterize the pharmacokinetics of the (R)-enantiomer, it is essential to use (R)-2-Flurbiprofen-d3 as the internal standard. Using the racemic deuterated standard could lead to inaccurate quantification if the chromatographic system does not fully separate the enantiomers, as the (S)-d3 peak could interfere with the quantification of the (R)-analyte.
Bioanalytical Workflow: Quantifying (R)-Flurbiprofen in Plasma
Authoritative Protocol: LC-MS/MS Quantification of (R)-Flurbiprofen
This protocol describes a self-validating system for the robust quantification of (R)-Flurbiprofen in human plasma.
1. Preparation of Standards and Reagents:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of (R)-Flurbiprofen and (R)-2-Flurbiprofen-d3 in methanol.
-
Calibration Standards (CS): Serially dilute the (R)-Flurbiprofen stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to create working solutions. Spike these into blank plasma to prepare calibration standards ranging from approximately 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations from a separate weighing of the (R)-Flurbiprofen reference standard.
-
Internal Standard (IS) Working Solution: Dilute the (R)-2-Flurbiprofen-d3 stock solution to a final concentration of ~100 ng/mL in acetonitrile.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample (unknown, CS, or QC) into a 96-well plate.
-
Add 200 µL of the IS working solution (~100 ng/mL in acetonitrile) to every well. The acetonitrile serves as the protein precipitation agent.
-
Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at ~4000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the supernatant to a new 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the residue in 150 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
3. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: A chiral stationary phase (CSP) column capable of separating flurbiprofen enantiomers (e.g., a cellulose or amylose-based column) is required to verify separation, although for routine analysis with a pure (R)-IS, a standard C18 column (e.g., 50 x 2.1 mm, <3 µm) can be used.
-
Mobile Phase: A gradient of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) at a flow rate of 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
MRM Transitions (Example):
- (R)-Flurbiprofen (Analyte): Q1: 243.1 m/z → Q3: 199.1 m/z
- (R)-Flurbiprofen-d3 (IS): Q1: 246.1 m/z → Q3: 202.1 m/z
-
Data Analysis: Integrate the peak areas for both MRM transitions. Construct a calibration curve by plotting the analyte/IS peak area ratio against the nominal concentration of the CS, using a weighted (1/x²) linear regression. Use this curve to calculate the concentration of (R)-Flurbiprofen in the unknown samples and QCs.
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